N-Linked 2-Azaspiro[3.3]heptane logD₇.₄ Effect: Anomalous Lipophilicity Increase vs. Piperidine Parent
In a comprehensive matched molecular pair analysis (MMPA) of the AstraZeneca compound collection, Degorce et al. (2019) demonstrated that N-linked 2-azaspiro[3.3]heptanes are a distinct exception to the general logD-lowering behavior of azaspiro[3.3]heptane replacements. Whereas C-linked 2-azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes lower logD₇.₄ by −0.2 to −1.0 units relative to the parent piperidine or morpholine, N-linked 2-azaspiro[3.3]heptanes increase logD₇.₄ by +0.2 to +0.5 units [1]. This compound, bearing the 2-azaspiro[3.3]heptane nitrogen directly attached to the pyridine 5-position, falls squarely within this N-linked subset. In contrast, the piperidine analog 5-(piperidin-1-yl)pyridin-2-amine (CAS 94924-94-4) would be expected to exhibit a lower logD₇.₄, consistent with the baseline piperidine lipophilicity . For drug discovery programs where modulating logD is critical—affecting permeability, metabolic clearance, and off-target promiscuity—this directional difference represents a deliberate design choice rather than an interchangeable substitution [1].
| Evidence Dimension | Lipophilicity (logD₇.₄) shift upon scaffold replacement |
|---|---|
| Target Compound Data | N-linked 2-azaspiro[3.3]heptane: ΔlogD₇.₄ ≈ +0.2 to +0.5 (vs. parent piperidine) |
| Comparator Or Baseline | C-linked 2-azaspiro[3.3]heptanes: ΔlogD₇.₄ ≈ −0.93 ± 0.12 (N = 21 matched pairs); 2-oxa-6-azaspiro[3.3]heptanes: ΔlogD₇.₄ ≈ −0.17 to −0.75 (depending on attachment type) |
| Quantified Difference | N-linked subtype shifts logD in the opposite direction (+0.2 to +0.5) versus all other azaspiro[3.3]heptane subtypes (which lower logD by −0.17 to −1.12) |
| Conditions | Shake-flask distribution coefficient measurement at pH 7.4; matched molecular pair analysis across AstraZeneca corporate compound collection; data from Degorce et al. ACS Med. Chem. Lett. 2019 |
Why This Matters
Procurement decisions for building blocks in lead optimization must account for the directionally opposite logD effect of N-linked vs. C-linked azaspiro[3.3]heptanes—selecting the wrong connectivity type can inadvertently shift lipophilicity by over 1 log unit in the undesired direction.
- [1] Degorce SL, Bodnarchuk MS, Cumming IA, Scott JS. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10(8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. View Source
